molecular formula C17H16N2O3S B2370496 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953197-37-0

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No.: B2370496
CAS No.: 953197-37-0
M. Wt: 328.39
InChI Key: KIKFGDYLXGZVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound features a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the coupling of 2-amino benzothiazole derivatives with phenoxyacetic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate stands out due to its combined structural features, which confer unique biological activities. The presence of both the benzo[d]thiazole ring and the phenoxyacetate moiety allows for a broader range of applications and enhanced efficacy in various research and industrial contexts .

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKFGDYLXGZVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.